molecular formula C14H16IN3O2 B13105015 Tert-butyl 3-cyano-3-(3-iodopyridin-2-YL)azetidine-1-carboxylate

Tert-butyl 3-cyano-3-(3-iodopyridin-2-YL)azetidine-1-carboxylate

Cat. No.: B13105015
M. Wt: 385.20 g/mol
InChI Key: JOEXGIVTFJPKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-cyano-3-(3-iodopyridin-2-yl)azetidine-1-carboxylate is a complex organic compound with the molecular formula C14H16IN3O2 It is characterized by the presence of a tert-butyl group, a cyano group, and an iodopyridinyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-3-(3-iodopyridin-2-yl)azetidine-1-carboxylate typically involves the reaction of cyanoazetidine with 2-fluoro-3-iodopyridine in the presence of lithium hexamethyldisilazide (LiHMDS) as a base. The reaction is carried out in dry tetrahydrofuran (THF) under an inert nitrogen atmosphere at room temperature. The reaction mixture is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic phase is dried over sodium sulfate and purified by chromatography on silica gel to obtain the desired product with a yield of approximately 76% .

Industrial Production Methods

The use of recyclable reagents and mild reaction conditions makes this synthesis route suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-3-(3-iodopyridin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodopyridinyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

    Cyclization Reactions: The azetidine ring can undergo ring-opening or ring-closing reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases like LiHMDS, reducing agents such as lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4). The reactions are typically carried out in solvents like THF or ethyl acetate under controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while oxidation can produce carboxylic acids .

Mechanism of Action

The mechanism by which tert-butyl 3-cyano-3-(3-iodopyridin-2-yl)azetidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the iodopyridinyl group can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-cyano-3-(3-iodopyridin-2-yl)azetidine-1-carboxylate is unique due to the combination of its azetidine ring and iodopyridinyl group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H16IN3O2

Molecular Weight

385.20 g/mol

IUPAC Name

tert-butyl 3-cyano-3-(3-iodopyridin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C14H16IN3O2/c1-13(2,3)20-12(19)18-8-14(7-16,9-18)11-10(15)5-4-6-17-11/h4-6H,8-9H2,1-3H3

InChI Key

JOEXGIVTFJPKIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)C2=C(C=CC=N2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.